molecular formula C8H18N2 B1320007 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 884504-74-9

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

Cat. No. B1320007
CAS RN: 884504-74-9
M. Wt: 142.24 g/mol
InChI Key: SYDGCOCEWURBCU-UHFFFAOYSA-N
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Description

The compound “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” is a derivative of pyrrolidine, which is a basic nitrogenous heterocycle. Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique structural properties and reactivity .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions. The specific reactions that “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine”, we can predict that it would be a liquid at room temperature . Its boiling point is predicted to be around 158.6°C .

Scientific Research Applications

Antipsychotic Properties

Research indicates that derivatives of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine demonstrate potent antidopaminergic properties, particularly as inhibitors of [3H]spiperone binding in rat striatal membranes. These compounds have shown effectiveness in inhibiting apomorphine-induced behavioural responses in vivo, comparable to established antipsychotics like haloperidol and raclopride (Högberg, Ström, Hall, & Ögren, 1990).

Electro-Optic Materials

A derivative, specifically a diethanolaminomethyl-functionalized variant, has been synthesized for use in nonlinear optical/electro-optic applications. These materials form highly transparent nonlinear optical/electro-optic multilayers, demonstrating significant potential in this field (Facchetti et al., 2003).

Anticancer Properties

Carbazole derivatives of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine have been evaluated for their genotoxic and epigenetic properties on human breast adenocarcinoma cells. These compounds show promise as anticancer agents and chemical probes, exhibiting capabilities to restore p53 signaling in certain cancer cells (Luparello et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, methods involving pre-column derivatization of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine have been developed for high-performance liquid chromatography (HPLC). These methods aid in determining the enantiomeric purity of the compound, crucial for quality control in pharmaceuticals (Wang et al., 2015).

Mechanism of Action

Future Directions

The study of pyrrolidine derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery . Future research could explore the biological activity of “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” and other similar compounds, as well as develop more efficient methods for their synthesis.

properties

IUPAC Name

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-5-4-8(7-10)6-9-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDGCOCEWURBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592068
Record name 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

CAS RN

884504-74-9
Record name 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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